

"physical and chemical properties of Methyl 2-phenylquinoline-4-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-phenylquinoline-4-carboxylate**

Cat. No.: **B452112**

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-phenylquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenylquinoline-4-carboxylate, a derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline-based compounds.

Chemical and Physical Properties

Methyl 2-phenylquinoline-4-carboxylate presents as a solid at room temperature with a molecular formula of $C_{17}H_{13}NO_2$ and a molecular weight of approximately 263.29 g/mol. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{17}H_{13}NO_2$	[1]
Molecular Weight	263.29 g/mol	[1]
Melting Point	60-62 °C	
Appearance	Pale-yellow crystals	
Solubility	Limited solubility in water, higher solubility in organic solvents. The parent carboxylic acid is more soluble in basic aqueous solutions. [1]	

Table 1: Physical and Chemical Properties of **Methyl 2-phenylquinoline-4-carboxylate**

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-phenylquinoline-4-carboxylate** is typically achieved through a two-step process: the formation of the quinoline core via the Pfitzinger or Doebner reaction, followed by esterification.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid

The precursor, 2-phenylquinoline-4-carboxylic acid, can be synthesized using established methods such as the Pfitzinger or Doebner reactions.

2.1.1. Pfitzinger Reaction

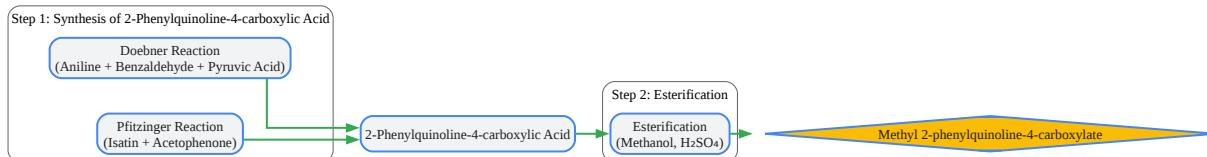
This reaction involves the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a base.[\[2\]](#)[\[3\]](#)

- Reactants: Isatin and acetophenone.
- Reagents: Base (e.g., potassium hydroxide).

- General Procedure: A mixture of isatin and acetophenone is heated in the presence of a base. The reaction mixture is then acidified to precipitate the carboxylic acid.[2][3]

2.1.2. Doebner Reaction

An alternative route involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4]


- Reactants: Aniline, benzaldehyde, and pyruvic acid.
- General Procedure: These components are reacted together, often in a one-pot synthesis, to yield the desired 2-phenylquinoline-4-carboxylic acid.[3][4]

Esterification of 2-Phenylquinoline-4-carboxylic Acid

The final step is the esterification of the carboxylic acid to yield **Methyl 2-phenylquinoline-4-carboxylate**.

- Reactants: 2-Phenylquinoline-4-carboxylic acid and methanol.
- Reagents: Concentrated sulfuric acid (catalyst).
- Experimental Protocol:
 - A mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.
 - After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate solution).
 - The precipitated solid, **Methyl 2-phenylquinoline-4-carboxylate**, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for the Synthesis of **Methyl 2-phenylquinoline-4-carboxylate**

[Click to download full resolution via product page](#)

Caption: General synthetic routes to **Methyl 2-phenylquinoline-4-carboxylate**.

Spectroscopic Characterization

While specific experimental spectra for **Methyl 2-phenylquinoline-4-carboxylate** are not readily available in the searched literature, the expected spectral characteristics can be inferred from the analysis of its parent carboxylic acid and related derivatives.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would be observed further upfield, likely around 3.5-4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 165-175 ppm), the aromatic carbons of the quinoline and phenyl rings (in the 120-150 ppm range), and the methyl carbon of the ester group (around 50-55 ppm).

Infrared (IR) Spectroscopy

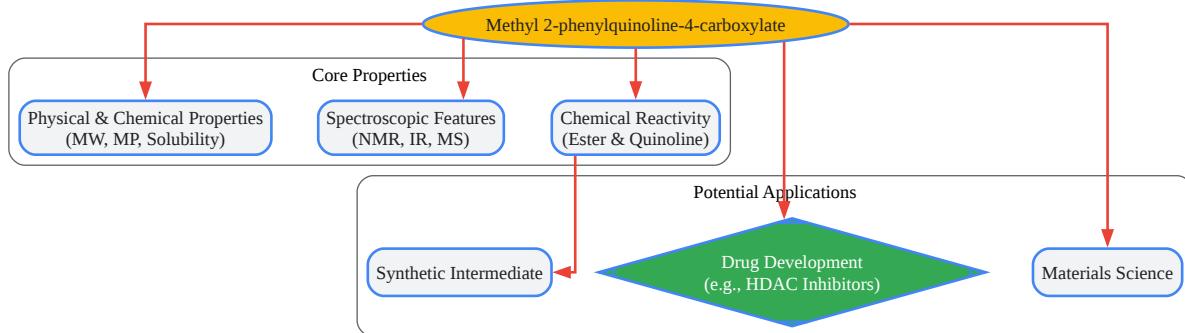
The IR spectrum will be characterized by several key absorption bands:

- C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ester, typically appearing in the region of 1720-1740 cm⁻¹.

- C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1250-1300 cm^{-1} range.
- Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm^{-1} (C=C) and 3000-3100 cm^{-1} (C-H).

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 263$). Common fragmentation patterns for esters may be observed, such as the loss of the methoxy group ($-\text{OCH}_3$, $\text{m/z} = 31$) or the entire methoxycarbonyl group ($-\text{COOCH}_3$, $\text{m/z} = 59$).


Reactivity and Potential Applications

The chemical reactivity of **Methyl 2-phenylquinoline-4-carboxylate** is influenced by the quinoline nucleus and the ester functional group.

- Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.
- Nucleophilic Substitution: The quinoline ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
- Electrophilic Substitution: Electrophilic substitution reactions on the quinoline ring typically occur on the benzene ring portion.

The 2-phenylquinoline-4-carboxylic acid scaffold is a known pharmacophore with a range of biological activities, including potential as an anti-inflammatory, analgesic, and antimicrobial agent.^{[2][3]} Derivatives of this core structure are actively being investigated in drug discovery, for instance, as histone deacetylase (HDAC) inhibitors for cancer therapy.^[2]

Logical Relationship of Properties and Applications

[Click to download full resolution via product page](#)

Caption: Interrelation of core properties and potential applications.

Conclusion

Methyl 2-phenylquinoline-4-carboxylate is a versatile compound with a rich chemical profile. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and spectroscopic characteristics. The understanding of these fundamental aspects is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation to fully elucidate its spectroscopic and reactivity profile is warranted and will undoubtedly open new avenues for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 122364693 | C17H12NO2- | CID 122364693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. ["physical and chemical properties of Methyl 2-phenylquinoline-4-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b452112#physical-and-chemical-properties-of-methyl-2-phenylquinoline-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com